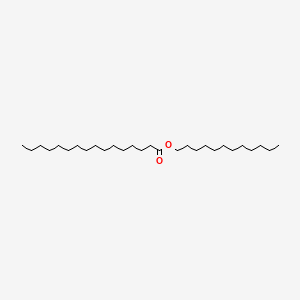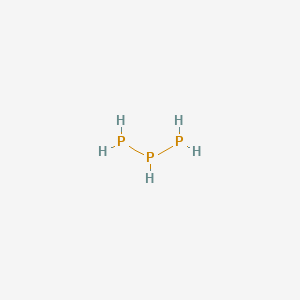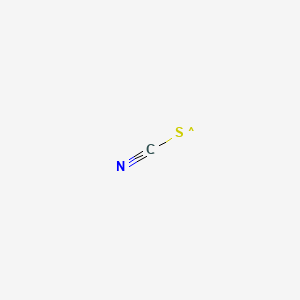
Lauryl palmitate
Descripción general
Descripción
Lauryl palmitate, also known as dodecyl palmitate or dodecyl hexadecanoate, is a type of wax ester. It is a compound with the molecular formula C28H56O2 . It is often used in various laboratory investigations .
Synthesis Analysis
Lauryl palmitate can be synthesized through a green process using enzyme catalysis, which is considered environmentally friendly . The synthesis involves the esterification of palmitic acid and lauryl alcohol, catalyzed by a commercially available immobilized lipase from Candida antarctica (Novozym 435) . The optimal conditions for producing lauryl palmitate were found to be a reaction time of 10 minutes, a temperature of 40°C, an enzyme amount of 0.4 g, a molar ratio of substrate of 2:1, and organic solvents of log P>3.5 .Molecular Structure Analysis
Lauryl palmitate has a molecular weight of 424.743 Da . It is a type of surfactant molecule, which means it has both a lipophilic (fat-retaining) part and a hydrophilic (water-miscible) part . The lipophilic portion consists of one or more aliphatic, straight or branched, or aromatic or even alkylaromatic hydro- or fluorocarbon chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of lauryl palmitate include the esterification of palmitic acid and lauryl alcohol . This reaction is catalyzed by an immobilized lipase enzyme .Physical And Chemical Properties Analysis
Lauryl palmitate is a solid at room temperature but melts easily in boiling water . It has been found to have excellent thermal properties and chemical structure stability after 500 hot and cold cycles . The melting enthalpy and temperature of lauryl palmitate were found to be 183.07 J·g−1 and 37.15 °C, respectively .Aplicaciones Científicas De Investigación
Antifungal Activity in Agriculture
Lauryl palmitate, as part of a range of fatty acids, has been studied for its antifungal activity against phytopathogenic fungi. Research showed that saturated fatty acids like palmitic acid displayed strong antifungal activity. This suggests potential applications in agriculture for controlling phytopathogens and promoting healthier plant growth (Liu et al., 2008).
Food Additive Safety Evaluation
The safety of lauryl palmitate, along with other fatty acids used as food additives, was re-evaluated. This study focused on assessing the risk and safety of these additives in food, highlighting their absorption and low acute toxicity. The findings support the continued use of lauryl palmitate and similar compounds in food applications (Mortensen et al., 2017).
Impact on Mitochondrial Function
Research on palmitoyl coenzyme A, closely related to lauryl palmitate, demonstrated its impact on mitochondrial ADP phosphorylation. This study provided insights into the biochemical interactions of such fatty acids in cellular energy processes, potentially influencing research in bioenergetics and metabolic disorders (Pande & Blanchaer, 1971).
Effect on Skin Health
A study on O/W microemulsions for topical vehicles involving lauryl pyroglutamate, related to lauryl palmitate, was conducted to explore their use in acne treatment. The study emphasized the role of such compounds in dermatological applications, particularly in improving skin health and treating skin conditions (Carlotti et al., 2008).
Surfactant Effects in Pharmaceuticals
The influence of surfactants like sodium lauryl sulfate on the crystal growth of amorphous celecoxib was investigated, highlighting the complex interactions between surfactants and pharmaceutical compounds. This research is crucial for understanding and improving drug formulation stability (Mosquera-Giraldo et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
dodecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIJHQUYGTWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068375, DTXSID201022425 | |
| Record name | Hexadecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecanoic acid, C12-14-alkyl esters | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl palmitate | |
CAS RN |
42232-29-1, 68411-91-6 | |
| Record name | Lauryl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42232-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, dodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, C12-14-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecanoic acid, C12-14-alkyl esters | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V3247O54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)
![(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate](/img/structure/B1213115.png)






![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)
![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)
![6-oxo-6-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]hexanoic acid](/img/structure/B1213132.png)
![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)
![1-[(4-Methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1213136.png)